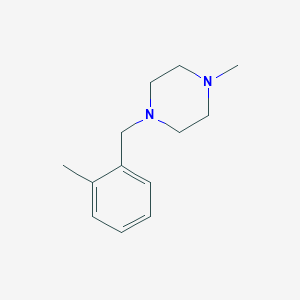
1-methyl-4-(2-methylbenzyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-4-(2-methylbenzyl)piperazine (MMBP) is a chemical compound that has been widely studied for its potential applications in scientific research. MMBP is a piperazine derivative that has been found to have various biochemical and physiological effects, making it a promising candidate for further investigation.
Mécanisme D'action
The exact mechanism of action of 1-methyl-4-(2-methylbenzyl)piperazine is not yet fully understood, but it is believed to act through the modulation of ion channels and neurotransmitter release. 1-methyl-4-(2-methylbenzyl)piperazine has been found to inhibit the release of glutamate, an excitatory neurotransmitter, and to enhance the release of GABA, an inhibitory neurotransmitter. This suggests that 1-methyl-4-(2-methylbenzyl)piperazine may have a regulatory effect on neuronal signaling, potentially leading to the development of new treatments for neurological disorders.
Biochemical and Physiological Effects:
1-methyl-4-(2-methylbenzyl)piperazine has been found to have various biochemical and physiological effects, including the modulation of ion channels and neurotransmitter release. It has also been found to have anxiolytic and antipsychotic effects in animal models, suggesting that it may have potential applications in the treatment of anxiety and schizophrenia.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-methyl-4-(2-methylbenzyl)piperazine in lab experiments is its relatively low toxicity compared to other compounds with similar effects. However, 1-methyl-4-(2-methylbenzyl)piperazine has a relatively short half-life, which may limit its usefulness in certain experiments. Additionally, more research is needed to fully understand the potential side effects and limitations of using 1-methyl-4-(2-methylbenzyl)piperazine in lab experiments.
Orientations Futures
There are several potential future directions for research on 1-methyl-4-(2-methylbenzyl)piperazine, including the development of new pharmacological agents based on its mechanism of action, the investigation of its potential applications in the treatment of neurological disorders, and the exploration of its effects on other physiological systems. Additionally, further research is needed to fully understand the mechanisms of action and potential side effects of 1-methyl-4-(2-methylbenzyl)piperazine.
Méthodes De Synthèse
1-methyl-4-(2-methylbenzyl)piperazine can be synthesized using a variety of methods, including the reaction of 1-methylpiperazine with 2-methylbenzyl chloride in the presence of a base such as potassium carbonate. This reaction results in the formation of 1-methyl-4-(2-methylbenzyl)piperazine as the main product, which can be purified through various techniques such as column chromatography.
Applications De Recherche Scientifique
1-methyl-4-(2-methylbenzyl)piperazine has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to have various effects on the central nervous system, including the modulation of neurotransmitter release and the inhibition of certain ion channels. These effects make 1-methyl-4-(2-methylbenzyl)piperazine a promising candidate for further investigation into the mechanisms of neuronal signaling and the development of new pharmacological agents.
Propriétés
IUPAC Name |
1-methyl-4-[(2-methylphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-12-5-3-4-6-13(12)11-15-9-7-14(2)8-10-15/h3-6H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASNZWAPWDAKYIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-acetyl-3-{[(3S*,4R*)-3-(dimethylamino)-4-(4-methylphenyl)pyrrolidin-1-yl]carbonyl}-6-methylpyridin-2(1H)-one](/img/structure/B5681646.png)
![N-{[4'-(pyrrolidin-1-ylsulfonyl)biphenyl-2-yl]methyl}propanamide](/img/structure/B5681656.png)


![2-ethyl-9-[4-(4-fluorophenyl)-4-oxobutanoyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5681679.png)
![7-{[1-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5681686.png)

![ethyl 2-[(4-chloro-2-nitrobenzoyl)amino]benzoate](/img/structure/B5681709.png)

![1-{[1-(4-fluorophenyl)cyclopropyl]carbonyl}-N-(2-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B5681720.png)
![(3aR*,9bR*)-7-methoxy-2-(1H-pyrrol-3-ylcarbonyl)-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5681723.png)
![N-[3-(2-ethyl-1H-imidazol-1-yl)propyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5681737.png)
![2-{5-[(2,3-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5681745.png)
![2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5681748.png)